molecular formula C8H9BrN2O B7968101 4-Bromo-2-methoxy-benzamidine CAS No. 814255-40-8

4-Bromo-2-methoxy-benzamidine

Cat. No.: B7968101
CAS No.: 814255-40-8
M. Wt: 229.07 g/mol
InChI Key: HMVVQBCCWYLWCA-UHFFFAOYSA-N
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Description

The Role of Benzamidine (B55565) Derivatives in Contemporary Chemical Research

Benzamidine and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a C(NH)(NH2) functional group. Their significance in modern chemical research is multifaceted. In medicinal chemistry, benzamidine derivatives are widely recognized as privileged structures, frequently serving as key pharmacophores in the design of enzyme inhibitors. nih.gov The amidine group, being a strong base, can engage in crucial hydrogen bonding and ionic interactions with the active sites of enzymes, particularly serine proteases, which play a vital role in various physiological processes. google.com

Beyond their applications as enzyme inhibitors, benzamidine moieties are instrumental in the construction of more complex molecular frameworks. They are known to participate in a variety of chemical transformations, including substitution and coupling reactions, making them versatile intermediates in organic synthesis. evitachem.com Furthermore, the unique electronic and structural properties of benzamidines have led to their use in supramolecular chemistry, where they can act as ligands for the formation of metal-organic frameworks and other complex assemblies. nih.gov The ability of benzamidine derivatives to be readily functionalized allows for the fine-tuning of their steric and electronic properties, enabling chemists to design molecules with specific biological activities or material properties. nih.gov

Strategic Importance of 4-Bromo-2-methoxy-benzamidine as a Synthetic Platform

Among the vast array of benzamidine derivatives, this compound has garnered attention as a strategically important synthetic platform. Its value lies in the specific arrangement of its functional groups: the reactive benzamidine core, a bromo substituent, and a methoxy (B1213986) group. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. evitachem.com This allows for the elaboration of the benzamidine scaffold into more complex and diverse structures.

The methoxy group at the 2-position, an electron-donating group, can influence the reactivity of the aromatic ring and the benzamidine moiety. Its presence can also impact the conformational preferences and binding interactions of molecules derived from this scaffold. The hydrochloride salt of this compound is a common form used in synthesis, enhancing its stability and solubility. chemicalbook.com The compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential kinase inhibitors and other pharmaceutical agents. google.com

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound is underscored by its role as a key building block in the synthesis of novel compounds with potential therapeutic applications. Research efforts have focused on leveraging its unique structural features to construct complex heterocyclic systems and other scaffolds of medicinal interest. lsu.edu For instance, it has been utilized in the synthesis of precursors for enzyme inhibitors, highlighting its importance in drug discovery programs. mdpi.com

The synthesis of this compound itself has been a subject of study, with methods developed for its preparation from corresponding benzonitriles. chemicalbook.com The availability of efficient synthetic routes to this intermediate is crucial for its widespread use in research and development. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of new bioactive molecules and further advance the field of organic synthesis.

Physicochemical Properties

Below are tables detailing some of the known physicochemical properties of this compound hydrochloride and its precursor, 4-Bromo-2-methoxybenzamide.

Table 1: Physicochemical Data for this compound hydrochloride

PropertyValueSource
CAS Number 812667-45-1 chemicalbook.com
Molecular Formula C8H10BrClN2O chemicalbook.com
Molecular Weight 265.54 g/mol chemicalbook.com
Appearance Off-White SolidN/A

Table 2: Physicochemical Data for 4-Bromo-2-methoxybenzamide

PropertyValueSource
CAS Number 812667-44-0N/A
Molecular Formula C8H8BrNO2N/A
Molecular Weight 230.06 g/mol N/A
Boiling Point 305.9°C at 760 mmHgN/A
Flash Point 138.8°CN/A
Density 1.551 g/cm³N/A

Detailed Research Findings

Research has demonstrated a reliable method for the synthesis of this compound hydrochloride. The process involves the reaction of 4-Bromo-2-methoxy-benzonitrile with triethylaluminum (B1256330) and ammonium (B1175870) chloride in toluene. This reaction proceeds at 80°C over 24 hours to yield the desired product. chemicalbook.com

The utility of this compound as a synthetic intermediate is highlighted in its application for creating more complex molecular structures. For example, it is a known precursor in the synthesis of various substituted benzamidine derivatives that are investigated for their potential as factor Xa inhibitors, which are important in the context of coagulation disorders. google.com Furthermore, this compound is a key starting material for producing a range of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. lsu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVVQBCCWYLWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696090
Record name 4-Bromo-2-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814255-40-8
Record name 4-Bromo-2-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Methoxy Benzamidine

Established Synthetic Pathways to the Benzamidine (B55565) Moiety

Traditional synthetic routes to benzamidines are well-documented, offering reliable methods for the construction of the core amidine functional group. These pathways often begin with readily available precursors such as benzonitriles or benzoic acids.

Nitrile-Based Precursor Routes for 4-Bromo-2-methoxy-benzonitrile Conversion

The most direct and common precursor for the synthesis of 4-Bromo-2-methoxy-benzamidine is 4-Bromo-2-methoxy-benzonitrile. This intermediate provides a direct route to the target molecule through the addition of nitrogen-containing nucleophiles across the nitrile's carbon-nitrogen triple bond.

The Pinner reaction is a classic and widely utilized method for converting nitriles into amidines. The reaction proceeds in two main stages. First, the nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas, to form an imino ester hydrochloride, commonly known as a Pinner salt. nih.govgoogle.com

For the synthesis of this compound, the precursor 4-Bromo-2-methoxy-benzonitrile would be reacted with an alcohol like methanol (B129727) or ethanol (B145695) under anhydrous acidic conditions. This forms the corresponding methyl or ethyl imidate hydrochloride. This intermediate Pinner salt is then isolated and subsequently treated with ammonia (B1221849) (or an amine) in a second step, a process called ammonolysis, to yield the final benzamidine hydrochloride salt. nih.gov Low temperatures are often maintained during the formation of the Pinner salt to prevent its decomposition into byproducts. nih.gov

StepReactantsReagentsIntermediate/ProductKey Conditions
14-Bromo-2-methoxy-benzonitrile, MethanolAnhydrous HClMethyl 4-bromo-2-methoxy-benzenecarboximidate hydrochloride (Pinner Salt)Anhydrous solvent (e.g., ether, chloroform), Low temperature (e.g., -5 to 5 °C)
2Pinner Salt IntermediateAmmonia (NH₃)This compound hydrochlorideAlcohol solvent, Room temperature

This table outlines the typical steps and conditions for the Pinner reaction applied to the synthesis of this compound.

Variants of the Pinner reaction may involve different acid catalysts or alternative methods for generating the reactive intermediate. For instance, thioimidates, formed by reacting nitriles with thiols like thiophenol, can also serve as precursors to amidines upon treatment with amines. organic-chemistry.org

An alternative route from the nitrile precursor involves a two-step sequence beginning with the hydration of the nitrile to a primary amide, followed by conversion of the amide to the amidine.

Amidation (Nitrile Hydration): The initial step is the conversion of 4-Bromo-2-methoxy-benzonitrile to 4-Bromo-2-methoxy-benzamide. This hydration can be achieved under either acidic or basic conditions. A selective and efficient method involves using sodium hydroxide (B78521) (NaOH) as a catalyst, which has been shown to be effective for the hydration of a wide range of aromatic nitriles to their corresponding amides while minimizing the over-hydrolysis to carboxylic acids. acs.org Other catalytic systems, such as those employing manganese dioxide, have also been reported for this transformation. researchgate.net

Imination (Amide to Amidine Conversion): The resulting 4-Bromo-2-methoxy-benzamide can then be converted to the target amidine. A common method involves activating the amide carbonyl group to make it a better electrophile. This can be accomplished by converting the amide into an imidoyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The subsequent reaction of this highly reactive imidoyl chloride with ammonia furnishes the desired benzamidine. nih.gov Another approach involves activating the amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base, followed by the addition of an amine. researchgate.net

Alternative Aromatic Precursor Derivatization

Beyond nitrile-based routes, this compound can be synthesized from other aromatic precursors. A notable example starts from the corresponding benzoic acid derivative, 4-bromo-2-methoxybenzoic acid.

This multi-step pathway typically involves:

Acid Chloride Formation: The benzoic acid is first converted to the more reactive 4-bromo-2-methoxybenzoyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride. nih.govfishersci.co.uk

Amidation: The acid chloride is then reacted with ammonia to form 4-Bromo-2-methoxy-benzamide.

Conversion to Amidine: The final step is the conversion of the amide to the amidine, following the imination strategies described previously (e.g., via an imidoyl chloride intermediate). nih.gov

This approach is particularly useful when the corresponding benzoic acid is more accessible or cost-effective than the benzonitrile (B105546).

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. google.comvedantu.com These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules like benzamidines.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems offers significant improvements over traditional stoichiometric methods for synthesizing benzamidines. These catalysts can activate precursors under milder conditions, reduce waste, and improve yields and selectivity. organic-chemistry.org

For nitrile-based routes, metal pincer complexes, particularly those based on ruthenium and manganese, have been investigated for the catalytic conversion of nitriles. researchgate.net These catalysts can facilitate various transformations of the nitrile group under mild conditions.

A patented green chemistry approach describes the synthesis of benzamidine derivatives from benzonitriles via a two-step process involving a catalytically active intermediate. google.comgoogle.com

First, the benzonitrile reacts with hydroxylamine (B1172632) to form a benzamidoxime.

This intermediate is then subjected to hydrogenation using an ionic liquid-supported nano-metal catalyst (e.g., Rhodium) to produce the final benzamidine. google.com

MethodPrecursorKey Reagents/CatalystAdvantages
Conventional Pinner ReactionNitrileAnhydrous HCl, Alcohol, AmmoniaWell-established, reliable
Amidation/IminationNitrileNaOH (hydration); PCl₅/NH₃ (amidation)Utilizes amide intermediate
Alternative PrecursorBenzoic AcidSOCl₂, NH₃, PCl₅Versatile starting material
Green Catalytic RouteNitrileHydroxylamine; Ionic liquid-supported nano-metal catalystHigh efficiency, catalyst recyclability, milder conditions

This table provides a comparative overview of different synthetic strategies for benzamidines.

Sustainable Solvent and Reagent Selection

The selection of environmentally benign solvents and reagents is a cornerstone of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, the Pinner reaction, which converts a nitrile to an amidine, is the key transformation. This reaction traditionally utilizes anhydrous alcohols and a strong acid, typically hydrogen chloride gas, in solvents like chloroform (B151607) or diethyl ether. However, contemporary approaches favor the use of greener alternatives.

A plausible sustainable synthetic route commences with 4-bromo-2-methoxybenzonitrile (B1291993). The first step of the Pinner reaction involves the formation of an imidate salt by reacting the nitrile with an alcohol under acidic conditions. Sustainable solvent choices for this step include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered more environmentally friendly than traditional chlorinated or ether solvents. The use of a solution of HCl in a greener solvent like CPME can obviate the need for gaseous HCl.

The second step is the ammonolysis of the intermediate imidate salt to form the final benzamidine product. This is typically achieved by introducing ammonia. From a sustainability perspective, using a saturated solution of ammonia in a green alcohol, such as ethanol, is preferable to using anhydrous ammonia gas.

StepTraditional Reagents/SolventsSustainable AlternativesRationale for Selection
Imidate Salt Formation4-bromo-2-methoxybenzonitrile, Anhydrous Ethanol, Gaseous HCl, Chloroform4-bromo-2-methoxybenzonitrile, Anhydrous Ethanol, HCl in CPME, CPMECPME is a greener solvent with a better safety profile than chlorinated solvents. Using a solution of HCl is operationally simpler and safer than using the gas.
AmmonolysisIntermediate Imidate Salt, Anhydrous Ammonia, Diethyl EtherIntermediate Imidate Salt, Saturated Ethanolic AmmoniaEthanol is a bio-based and less hazardous solvent than diethyl ether. An ethanolic solution of ammonia is easier and safer to handle than the anhydrous gas.

Flow Chemistry Applications in Benzamidine Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. For the synthesis of this compound, a continuous flow process can be designed to handle the potentially hazardous reagents and to precisely control the reaction parameters.

A hypothetical flow setup for the Pinner reaction would involve two main stages. In the first stage, a solution of 4-bromo-2-methoxybenzonitrile in a suitable solvent, such as CPME, would be pumped and mixed with a stream of anhydrous ethanol containing dissolved hydrogen chloride. This mixture would then pass through a heated coil reactor to facilitate the formation of the imidate salt. The residence time in this reactor would be optimized to ensure complete conversion.

In the second stage, the output from the first reactor, containing the imidate salt, would be mixed with a stream of a solution of ammonia in ethanol. This second mixture would then enter another reactor coil, where the ammonolysis would take place to form this compound. The product stream could then be directed to an in-line purification or collection system.

ParameterDescription
Reagent Delivery Syringe pumps or HPLC pumps for precise delivery of reactant solutions.
Mixing Zone T-mixers to ensure efficient mixing of the reactant streams.
Reactor Heated coil reactors (e.g., PFA tubing) to control temperature and residence time.
Pressure Regulation Back-pressure regulator to maintain the system under pressure and prevent solvent boiling.
Quenching & Collection The product stream is collected for subsequent work-up and purification.

This approach allows for the safe handling of corrosive HCl and gaseous ammonia (if used in that form), as they are contained within the closed system of the flow reactor.

Process Optimization and Scale-Up Considerations in Academic Synthesis

In an academic setting, the optimization of a synthetic process focuses on maximizing the yield and purity of the target compound on a laboratory scale.

For the synthesis of this compound via the Pinner reaction, several parameters can be optimized to maximize the yield. The reaction is sensitive to moisture, so anhydrous conditions are crucial. The concentration of reactants, the molar ratio of alcohol and acid to the nitrile, the reaction temperature, and the reaction time all play significant roles.

A design of experiments (DoE) approach can be systematically employed to identify the optimal conditions. For instance, a series of small-scale experiments could be conducted to evaluate the effect of varying the temperature and the concentration of HCl on the yield of the imidate salt, followed by a similar optimization for the ammonolysis step.

ExperimentNitrile Conc. (M)HCl Equiv.Temperature (°C)Reaction Time (h)Yield (%)
10.51.101275
20.51.501282
31.01.501285
41.01.525688
51.02.025690

This is an illustrative data table for the imidate formation step.

The primary byproduct in the Pinner synthesis of amidines is often ammonium (B1175870) chloride, which is formed during the ammonolysis step. The purity of the final this compound product can be enhanced through careful purification.

One effective method for removing ammonium chloride is to treat the crude product mixture in its alcoholic solution with a base like sodium methoxide. This reaction converts the soluble ammonium chloride into insoluble sodium chloride, which can be easily removed by filtration.

Subsequent purification of the this compound can be achieved by recrystallization. The choice of solvent for recrystallization is critical for obtaining a highly pure product. A solvent system in which the benzamidine salt is soluble at high temperatures but sparingly soluble at low temperatures would be ideal. Mixtures of alcohols and ethers, such as ethanol/diethyl ether, are often effective for this purpose. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification StepProcedureResult
Ammonium Chloride Removal The crude reaction mixture in ethanol is treated with one equivalent of sodium methoxide. The mixture is stirred and then filtered.The majority of the ammonium chloride byproduct is removed as a solid precipitate of sodium chloride.
Recrystallization The filtrate is concentrated, and the residue is dissolved in a minimal amount of hot ethanol. Diethyl ether is added until the solution becomes turbid, and the mixture is then allowed to cool slowly.The product crystallizes out, leaving more soluble impurities in the mother liquor, resulting in a significant increase in purity.

Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Methoxy Benzamidine

Reactivity of the Amidine Functional Group

The imine carbon atom of the amidine group is sp²-hybridized and electrophilic, rendering it susceptible to attack by various nucleophiles. This reaction can proceed via a tetrahedral intermediate, which can then be protonated to yield an addition product. Alternatively, if a suitable leaving group is present on the carbon or nitrogen atoms, the reaction can result in a net substitution. The electrophilicity of this carbon is a key factor in the construction of more complex molecular architectures.

The nitrogen atoms of the amidine group are nucleophilic and can participate in condensation and cyclization reactions with suitable bifunctional electrophiles. Amidines are well-known precursors for the synthesis of various nitrogen-containing heterocycles. For instance, benzamidines are known to react with halogenated tropones in condensation reactions to yield diazazulenes. kyushu-u.ac.jp It is anticipated that 4-Bromo-2-methoxy-benzamidine would similarly react with compounds such as α,β-unsaturated ketones, 1,3-dicarbonyls, or other electrophilic partners to form pyrimidines, triazines, or other heterocyclic systems. These reactions are fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

Amidines are strong organic bases. The high basicity is due to the formation of a resonance-stabilized amidinium cation upon protonation, where the positive charge is delocalized over both nitrogen atoms and the central carbon. The imine nitrogen is typically the initial site of protonation. This basicity allows for the formation of stable salts, such as the commercially available hydrochloride form of this compound. guidechem.comsigmaaldrich.com Beyond simple protonation, the nitrogen atoms can be derivatized through reactions like alkylation or acylation, enabling the modulation of the compound's steric and electronic properties for various synthetic applications. The solid-state structure of related benzamidines shows the potential for intermolecular hydrogen bonding, highlighting the activity of the N-H protons and the basicity of the nitrogen lone pairs. nih.gov

Reactivity of the Aromatic Nucleus

The substituted benzene (B151609) ring of this compound offers a platform for modifying the core structure, primarily through reactions targeting the carbon-bromine bond. The presence of the methoxy (B1213986) group also influences the electronic properties of the ring, though the reactivity is dominated by the bromo substituent's utility in cross-coupling chemistry.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnih.gov The carbon-bromine bond in aryl bromides like this compound is a common and effective handle for these transformations due to its moderate reactivity, allowing for controlled and selective bond formation under relatively mild conditions. mdpi.com

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov This reaction is widely employed in academic and industrial settings, particularly in pharmaceutical synthesis, due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. researchgate.netnih.gov

The reaction of this compound with various arylboronic acids or esters would provide a direct route to a diverse range of biaryl compounds. The general catalytic cycle involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) intermediate. mdpi.comnih.gov

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Palladium(0) catalyst. nih.gov

The table below illustrates the expected outcomes of Suzuki-Miyaura coupling reactions performed on this compound with a selection of representative arylboronic acids.

Arylboronic Acid PartnerExpected ProductTypical Catalyst/Ligand SystemTypical BaseTypical Solvent
Phenylboronic acid2-Methoxy-4-phenyl-benzamidinePd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, Cs₂CO₃, or K₃PO₄Toluene/Water, Dioxane, or 2-MeTHF
4-Methoxyphenylboronic acid2-Methoxy-4' -methoxy-[1,1'-biphenyl]-4-carboximidamidePd(dppf)Cl₂K₂CO₃DMF or Toluene
3-Pyridinylboronic acid2-Methoxy-4-(pyridin-3-yl)benzamidineCataCXium A Pd G3K₃PO₄2-MeTHF
4-Cyanophenylboronic acid4' -Cyano-2'-methoxy-[1,1'-biphenyl]-4-carboximidamidePd(OAc)₂ / SPhosCs₂CO₃Toluene
Thiophene-2-boronic acid2-Methoxy-4-(thiophen-2-yl)benzamidinePd(PPh₃)₄Na₂CO₃DME/Water

Electrophilic Aromatic Substitution Patterns on the Methoxy-Substituted Ring

The existing substituents on the benzene ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom is a deactivating group but is also an ortho, para-director. The benzamidine (B55565) group is a deactivating and meta-directing group.

Considering the positions on the ring:

C-1: Substituted with the benzamidine group.

C-2: Substituted with the methoxy group.

C-3: ortho to the methoxy group and meta to the bromine and benzamidine groups.

C-4: Substituted with the bromine atom.

C-5: meta to the methoxy group and ortho to the bromine atom.

C-6: ortho to the methoxy and benzamidine groups.

The powerful activating and directing effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Since the para position (C-5 relative to the methoxy group) is sterically hindered by the adjacent bromine, and the other para position is occupied by the bromine, substitution is most likely to occur at the positions ortho to the methoxy group, which are C-3 and C-6. Steric hindrance from the adjacent benzamidine group at C-1 might favor substitution at C-3 over C-6.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Major Product(s)
Nitration NO₂⁺ 4-Bromo-3-nitro-2-methoxy-benzamidine
Halogenation Br⁺ / Cl⁺ 3,4-Dibromo-2-methoxy-benzamidine
Sulfonation SO₃ 4-Bromo-2-methoxy-3-sulfobenzamidine

This table predicts the major products of common electrophilic aromatic substitution reactions on this compound based on the directing effects of the existing substituents.

Functional Group Interconversions on the Aromatic Ring

The functional groups present on this compound can be chemically modified to introduce new functionalities. For instance, the bromine atom can be converted into other groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile. The methoxy group can potentially be cleaved to a hydroxyl group using strong acids like HBr, although this might also affect the benzamidine group. The benzamidine group itself can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or its salt.

Chemo- and Regioselectivity in Multi-Functionalized Reaction Systems

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a key challenge.

Chemoselectivity: In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than C-H or C-O bonds, ensuring that cross-coupling occurs selectively at the C-4 position. When considering reactions that could involve the benzamidine group, such as acylation, the conditions can often be tuned to favor reaction at the aromatic ring or the amidine nitrogens.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the regiochemical outcome is governed by the electronic and steric effects of the substituents. The strongly activating ortho, para-directing methoxy group will have the most significant influence on the position of substitution. In cases where multiple positions are electronically favored, steric hindrance can play a decisive role in determining the final product distribution. For instance, in reactions like the Sonogashira coupling, the reactivity of different halogen substituents can be exploited if more than one is present, with the order of reactivity typically being I > Br > Cl. libretexts.org

Applications of 4 Bromo 2 Methoxy Benzamidine As a Precursor in Complex Organic Synthesis

Assembly of Advanced Polyaromatic and Macrocyclic Architectures

No published research indicates the use of 4-bromo-2-methoxy-benzamidine in the assembly of advanced polyaromatic or macrocyclic architectures. The synthesis of such large and complex molecules typically involves multi-step sequences and specific coupling strategies, for which this compound has not been reported as a key building block.

Parallel Synthesis and Combinatorial Library Generation

The use of this compound in parallel synthesis or for the generation of combinatorial libraries has not been documented. While the structure of this compound, with its reactive amidine group and a modifiable bromo-substituent, could theoretically be amenable to combinatorial chemistry approaches, no libraries based on this specific scaffold have been reported in the literature.

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Bromo 2 Methoxy Benzamidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most crucial data for structural confirmation.

¹H NMR: The proton NMR spectrum of 4-Bromo-2-methoxy-benzamidine is expected to show distinct signals for each unique proton. The aromatic region would display signals for three protons on the substituted benzene (B151609) ring. The proton at C3 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, split by the protons at C3 and C6. The proton at C6 would present as a doublet, coupled to H5. The methoxy (B1213986) (-OCH₃) group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons on the amidine group (-C(NH)NH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange, with their chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon of the amidine group (C=N) would be found significantly downfield. The aromatic carbons' shifts would be determined by the ortho, meta, and para effects of the bromo, methoxy, and amidine substituents. The methoxy carbon would appear as a sharp signal around 55-60 ppm.

Hypothetical ¹H and ¹³C NMR Data for this compound Data is predicted based on substituent effects and typical chemical shift values.

AtomTechniquePredicted Chemical Shift (ppm)Predicted Multiplicity / Notes
H3¹H NMR~7.10d (Doublet)
H5¹H NMR~7.45dd (Doublet of doublets)
H6¹H NMR~7.80d (Doublet)
-OCH₃¹H NMR~3.90s (Singlet)
-NH₂¹H NMR~6.0-8.0br s (Broad singlet), exchangeable
C (Amidine)¹³C NMR~165Quaternary carbon
C1¹³C NMR~125Quaternary, attached to amidine
C2¹³C NMR~158Quaternary, attached to -OCH₃
C3¹³C NMR~112CH
C4¹³C NMR~120Quaternary, attached to Br
C5¹³C NMR~134CH
C6¹³C NMR~130CH
-OCH₃¹³C NMR~56Methyl carbon

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle and confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the adjacent aromatic protons H5 and H6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons. It would definitively link the ¹H signals for H3, H5, and H6 to their corresponding ¹³C signals, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons separated by two or three bonds (²J or ³J coupling). It is crucial for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include the methoxy protons showing a cross-peak to the C2 carbon and the aromatic protons showing correlations to the amidine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A key expected correlation would be between the methoxy protons (-OCH₃) and the H3 proton on the aromatic ring, confirming the placement of the methoxy group at the C2 position.

Predicted Key 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Atom(s)Information Gained
COSYH5H6Confirms ortho relationship of H5 and H6.
HSQCH3, H5, H6C3, C5, C6Assigns specific aromatic CH groups.
HSQC-OCH₃ protons-OCH₃ carbonConfirms methoxy group assignment.
HMBC-OCH₃ protonsC2Confirms position of the methoxy group.
HMBCH6C(Amidine), C4Confirms connectivity around the ring.
NOESY-OCH₃ protonsH3Confirms through-space proximity, supporting the 2-methoxy substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺. A key feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by 2 Da (the [M+H]⁺ and [M+2+H]⁺ peaks) with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Predicted HRMS Data for the [M+H]⁺ Ion of this compound

Molecular FormulaIonCalculated Exact MassRelative Abundance
C₈H₁₀⁷⁹BrN₂O[M+H]⁺229.0026100%
C₈H₁₀⁸¹BrN₂O[M+2+H]⁺231.0005~98%

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present. The spectrum of this compound would be characterized by absorptions corresponding to its key structural features.

N-H vibrations: The amidine group's N-H bonds would give rise to stretching vibrations in the 3100-3500 cm⁻¹ region.

C-H vibrations: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm⁻¹.

C=N vibration: The carbon-nitrogen double bond of the amidine group would show a strong absorption band around 1640-1670 cm⁻¹.

Aromatic C=C vibrations: Benzene ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O vibration: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-Br vibration: The carbon-bromine stretch would be observed in the fingerprint region, typically between 500-600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amidine N-HStretching3100 - 3500
Aromatic C-HStretching3000 - 3100
Methoxy C-HStretching2850 - 2960
Amidine C=NStretching1640 - 1670
Aromatic C=CRing Stretching1450 - 1600
Ether C-OAsymmetric Stretching1230 - 1270
C-BrStretching500 - 600

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. If suitable crystals of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the molecule's preferred conformation and how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the amidine N-H groups and potentially other weak interactions like halogen bonds involving the bromine atom, would be clearly identified. This information is crucial for understanding the compound's solid-state properties.

Hypothetical Key Structural Parameters from X-ray Crystallography Values are based on standard bond lengths and angles for similar chemical fragments.

ParameterAtoms InvolvedExpected Value
Bond LengthC(amidine)=N~1.28 Å
Bond LengthC(amidine)-NH₂~1.36 Å
Bond LengthC4-Br~1.90 Å
Bond LengthC2-O~1.37 Å
Bond AngleN=C-N~120°
Torsion AngleC3-C2-O-CH₃~0° or ~180° (near planar)
Torsion AngleC2-C1-C(amidine)=NVariable (describes twist of amidine group)

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. The compound would be separated on a C18 column using a mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier (e.g., formic acid) to ensure protonation of the basic amidine group for good peak shape. Purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS may be challenging due to the polarity and low volatility of the amidine functional group. To overcome this, chemical derivatization, such as silylation of the N-H groups, might be employed to create a more volatile and thermally stable analogue suitable for GC analysis. The GC would provide a retention time for the compound, serving as a purity check, while the coupled mass spectrometer would provide a mass spectrum, confirming the identity of the eluting peak.

Typical Chromatographic Conditions for Analysis

TechniqueParameterTypical Conditions
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC-MS (with derivatization)ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium
Injector Temp.~250 °C
Ionization ModeElectron Ionization (EI)

Computational and Theoretical Investigations of 4 Bromo 2 Methoxy Benzamidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For a compound like 4-Bromo-2-methoxy-benzamidine, these calculations would reveal how the electron density is distributed and how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom would significantly influence the energies and spatial distribution of these orbitals.

Hypothetical FMO Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap5.3High kinetic stability

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. In this compound, the nitrogen atoms of the amidine group would be expected to show a negative electrostatic potential, while the hydrogen atoms of the amine group would exhibit a positive potential.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure of a molecule is not static. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. For this compound, key rotations would occur around the C-C bond connecting the phenyl ring to the amidine group and the C-O bond of the methoxy group. Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time, showing how it flexes and moves in different environments, such as in a solvent.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. This involves identifying the transition states—the highest energy points along the reaction coordinate—and calculating the activation energies. For this compound, one could model its synthesis or its potential reactions, such as hydrolysis or its interaction with a biological target. This analysis is critical for understanding reaction kinetics and for optimizing reaction conditions.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, providing a powerful tool for structure elucidation.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated, helping to interpret experimental infrared spectra. The C=N stretch of the amidine and the C-O stretch of the methoxy group would be characteristic vibrations.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible region can be modeled to predict the wavelengths of maximum absorption (λmax).

Emerging Research Directions and Future Prospects for 4 Bromo 2 Methoxy Benzamidine

Potential in Catalysis and Ligand Design

Currently, there is no published research specifically investigating the role of 4-Bromo-2-methoxy-benzamidine in catalysis or as a ligand in coordination chemistry.

Integration into Supramolecular Chemistry and Self-Assembly Processes

There is no available literature describing the use or integration of this compound in the field of supramolecular chemistry or for creating self-assembling molecular systems.

Exploration in Materials Science and Polymer Chemistry

Specific studies on the application of this compound as a monomer or functional component in materials science or polymer chemistry have not been reported in scientific literature.

Development of Advanced Methodologies for Related Benzamidine (B55565) Analogues

While synthetic routes for this compound are not extensively detailed in research literature, methodologies for producing novel benzamidine analogues provide a framework for its potential synthesis and modification. Recent studies have focused on multi-step reactions to create complex benzamidine derivatives. nih.govmdpi.com

A common strategy involves using a precursor molecule, such as 4-hydroxybenzene carboximidamide, and building upon it through successive reactions like esterification and hydrazination to form key intermediates. mdpi.comnih.gov For instance, the intermediate 2-(4-carbamimidoylphenoxy)acetohydrazide is synthesized and then reacted with various aromatic aldehydes or acids to yield a diverse library of novel benzamidine analogues. nih.govmdpi.com

These synthetic schemes demonstrate a versatile approach to creating substituted benzamidines. The characterization of these new compounds is consistently confirmed using a suite of spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry, ensuring the successful synthesis of the target molecules. mdpi.comresearchgate.net The development of these robust synthetic and analytical protocols is crucial for exploring the potential of new analogues, including this compound.

The table below summarizes examples of synthesized benzamidine analogues and their characterization data, illustrating the methodologies applied in the field.

Compound NameYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine73%184 °CIR (KBr, cm⁻¹): 1681 (C=N), 1591 (Aromatic C=C) nih.gov
Ethyl 2-(4-carbamimidoylphenoxy) acetateN/AN/A¹H-NMR: 1.16 (t, 3H, CH₃), 3.20 (q, 2H, CH₂); ¹³C-NMR: 29 (CH₃), 50 (CH₂) mdpi.com

These established synthetic pathways could be adapted for the production of this compound and its derivatives, enabling future research into its properties and applications.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-methoxy-benzamidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves amidoxime intermediates or nucleophilic substitution of bromine in substituted benzamidine precursors. For example, amidoxime derivatives (e.g., hydroxyamidines) can be synthesized via hydroxylamine addition to imidoyl chlorides under controlled pH (7–9) and temperature (40–60°C) . Optimizing solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of reagents (e.g., 1:1.2 amidine:hydroxylamine) is critical to minimize side reactions like hydrolysis. Yield variations (50–80%) often arise from competing bromine displacement by nucleophiles (e.g., methoxy groups), necessitating inert atmospheres and anhydrous conditions .

Q. How should researchers purify and characterize this compound to confirm structural integrity?

Methodological Answer: Post-synthesis purification involves recrystallization from ethanol or acetonitrile, leveraging solubility differences between the product and brominated byproducts. Characterization requires multi-modal analysis:

  • X-ray crystallography (e.g., SHELX refinement) resolves torsional angles between benzene and amidine groups, with typical dihedral angles of 34–59° .
  • NMR spectroscopy : 1H^1H NMR shows distinct peaks for methoxy protons (~δ 3.8–4.0 ppm) and amidine NH2_2 (~δ 6.5–7.0 ppm, broad). 13C^{13}C NMR confirms bromine’s deshielding effect on adjacent carbons .
  • Elemental analysis : Target C: 40.5%, H: 3.4%, N: 11.8%, Br: 26.4% (theoretical values). Deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For this compound:

  • Electrostatic potential maps highlight bromine as the primary electrophilic center (Mulliken charge: +0.35 e).
  • Fukui indices (ff^-) identify the amidine nitrogen as a nucleophilic hotspot, guiding substitution strategies .
  • Transition state modeling (e.g., for SNAr reactions) reveals energy barriers of ~25–30 kcal/mol, suggesting elevated temperatures (80–100°C) are required for feasible kinetics .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for this compound?

Methodological Answer: Contradictions between XRD and NMR data (e.g., unexpected NH2_2 proton splitting in solution vs. solid-state H-bonding) require:

  • Variable-temperature NMR to assess dynamic processes (e.g., hindered rotation of the amidine group).
  • Hydrogen bonding analysis : XRD-derived O–H···N interactions (2.7–2.9 Å) in dimers may collapse in solution, altering NMR profiles .
  • DFT-optimized gas-phase structures compared to crystallographic data to disentangle environmental effects .

Q. How can reaction conditions be optimized for regioselective functionalization of the benzamidine core?

Methodological Answer: Regioselectivity hinges on steric and electronic factors:

  • Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the amidine NH2_2, directing bromine or methoxy groups to specific positions .
  • Protecting groups : Temporary protection of the amidine with Boc groups prevents undesired side reactions during methoxy or bromine substitution .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos) to avoid dehalogenation of the bromine substituent .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Screen against serine proteases (e.g., trypsin-like enzymes) due to benzamidine’s known affinity for catalytic triads. Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) with IC50_{50} determination via fluorescence quenching .
  • Cellular uptake studies : Radiolabel the bromine (77Br^{77}Br) or use fluorescent analogs (e.g., dansyl derivatives) to track intracellular localization .
  • Docking simulations : Align derivatives with protein targets (e.g., thrombin PDB:1ETS) using AutoDock Vina, focusing on hydrogen bonds with Asp189 and hydrophobic interactions with the methoxy group .

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